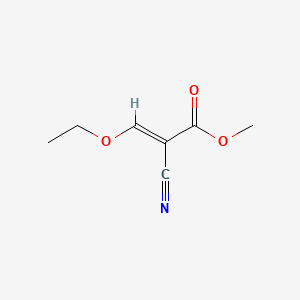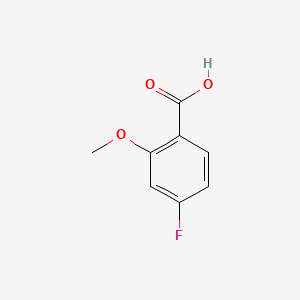
Methyl 2-cyano-3-ethoxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-ethoxyacrylate is an organic compound with the molecular formula C7H9NO3. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both cyano and ester functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-ethoxyacrylate can be synthesized through the reaction of methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride. The reaction is typically carried out under reflux conditions for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-3-ethoxyacrylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: It can undergo condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Condensation Reactions: Amines or other nucleophiles in the presence of a catalyst or under heating conditions.
Major Products Formed:
Nucleophilic Addition: Formation of substituted acrylates.
Ester Hydrolysis: Formation of cyanoacetic acid and ethanol.
Condensation Reactions: Formation of imines or other nitrogen-containing compounds.
Scientific Research Applications
Methyl 2-cyano-3-ethoxyacrylate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It can be used in the preparation of polymers and copolymers with specific properties.
Material Science: It is employed in the development of advanced materials with unique chemical and physical properties.
Biological Research: It is used in the synthesis of bioactive molecules and as a building block for drug discovery.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-ethoxyacrylate involves its reactivity with nucleophiles due to the presence of the cyano and ester groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl cyanoacetate: Lacks the ethoxy group, making it less reactive in certain reactions.
Methyl 2-cyanoacrylate: Known for its use in adhesives, it has a different reactivity profile due to the absence of the ethoxy group.
Uniqueness: Methyl 2-cyano-3-ethoxyacrylate is unique due to the presence of both cyano and ester groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications.
Properties
CAS No. |
29096-99-9 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-cyano-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C7H9NO3/c1-3-11-5-6(4-8)7(9)10-2/h5H,3H2,1-2H3 |
InChI Key |
FYXVHJJZGRTONS-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)C(=O)OC |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)OC |
Canonical SMILES |
CCOC=C(C#N)C(=O)OC |
Key on ui other cas no. |
29096-99-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)












